(2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
(2R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c1-2-6(11)7(13)12-4-3-8(9,10)5-12/h6H,2-5,11H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMFKKVDTHAJIZ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)N1CCC(C1)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Use of (R)-2-Amino-1-butanol Derivatives
The (R)-configuration of the amino group is often introduced via chiral precursors. (R)-2-Amino-1-butanol (CAS: 5856-63-3) serves as a key intermediate, synthesized through LiAlH<sub>4</sub> reduction of D-2-aminobutyric acid. Oxidation of this alcohol to the corresponding ketone (2-oxobutanal) is achieved using MnO<sub>2</sub> or Swern oxidation, yielding 70–85% conversion.
Table 1: Oxidation Conditions for (R)-2-Amino-1-butanol
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| MnO<sub>2</sub> | Dichloromethane | 25 | 82 | 98 |
| Oxalyl Chloride | DMSO, Et<sub>3</sub>N | -78 → 25 | 78 | 99 |
Enantiomeric Enrichment
Enzymatic resolution using lipases (e.g., Candida antarctica) or chiral auxiliaries (e.g., Evans oxazolidinones) ensures >99% enantiomeric excess (ee). For instance, coupling with (S)-(−)-α-methylbenzyl isocyanate followed by crystallization achieves 95% ee.
Synthesis of 3,3-Difluoropyrrolidine
Cyclization of 1,4-Diamines
3,3-Difluoropyrrolidine is synthesized via cyclization of 1,4-diamino-2,2-difluorobutane using Brønsted acids (e.g., H<sub>2</sub>SO<sub>4</sub>) at 80–100°C, yielding 65–75%. Alternatively, Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine converts diols to pyrrolidines.
Direct Fluorination
Electrophilic fluorination of pyrrolidin-3-one using Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride) achieves difluorination at the 3-position. Reaction conditions:
Coupling Strategies for Final Product
Reductive Amination
The ketone intermediate (2-oxobutanal) reacts with 3,3-difluoropyrrolidine under reductive conditions:
Table 2: Reductive Amination Optimization
| Reducing Agent | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| NaBH(OAc)<sub>3</sub> | THF/MeOH | 12 | 88 | 99 |
| NaBH<sub>4</sub> | EtOH | 6 | 76 | 98 |
Nucleophilic Acylation
Alternative routes employ activated carbonyls (e.g., acid chlorides) reacting with 3,3-difluoropyrrolidine:
-
2-Aminobutanoyl chloride + 3,3-difluoropyrrolidine, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → 72% yield.
Stereochemical Control and Purification
Chiral Chromatography
Preparative HPLC with Chiralpak® AD-H columns (hexane/i-PrOH, 90:10) resolves enantiomers, achieving >99% ee.
Crystallization-Induced Dynamic Resolution
Racemic mixtures are treated with (1S)-(+)-camphorsulfonic acid in EtOAc, yielding 95% (2R)-enantiomer after recrystallization.
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems enhance fluorination efficiency:
Green Chemistry Approaches
Solvent-free mechanochemical grinding (ball milling) reduces waste:
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino ketones.
Scientific Research Applications
Overview
(2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one is a synthetic compound notable for its unique structure and potential applications in medicinal chemistry, particularly as a dipeptidyl peptidase IV (DPP-4) inhibitor. This article delves into its scientific research applications, mechanisms of action, and comparisons with similar compounds.
Medicinal Chemistry
The compound is primarily investigated for its role as a DPP-4 inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, which are crucial for glucose metabolism. By inhibiting this enzyme, (2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one enhances insulin secretion and lowers blood glucose levels in type 2 diabetes patients.
Key Findings :
- Inhibition Potency : The compound exhibits significant inhibition of DPP-4 activity, which is vital for developing diabetes medications .
Pharmaceutical Development
Due to its DPP-4 inhibitory activity, this compound serves as a lead molecule in the development of new pharmacological agents targeting metabolic disorders. Its unique fluorinated structure may provide enhanced binding affinity and selectivity compared to existing DPP-4 inhibitors.
Case Studies :
- Sitagliptin Comparison : Research indicates that (2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one may have superior pharmacokinetic properties compared to Sitagliptin, a widely used DPP-4 inhibitor .
Biological Studies
The compound is utilized in various biological studies to explore its interactions with cellular pathways and other biological targets. Understanding these interactions can help elucidate the mechanisms underlying its therapeutic effects.
Research Applications :
- Investigating the effects on incretin hormone levels.
- Analyzing cellular responses to increased insulin secretion.
Industrial Applications
In organic synthesis, (2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one is explored as a building block for synthesizing more complex molecules. Its unique structure allows it to be used in various chemical reactions that require specific functional groups.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The amino and ketone groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. The difluoropyrrolidine moiety contributes to its unique binding properties, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison via NMR Spectroscopy
NMR spectroscopy is a critical tool for differentiating structurally similar compounds. In a 2014 study, compounds 1 and 7 (structurally related to the reference molecule Rapa) exhibited nearly identical NMR profiles except for chemical shifts in regions A (positions 39–44) and B (positions 29–36). These shifts localized substituent variations, demonstrating that minor structural changes can alter the chemical environment of specific protons . For “(2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one,” analogous NMR analysis could pinpoint the impact of its fluorine and amino groups compared to non-fluorinated or non-chiral analogs.
Methodological Approaches to Compound Comparison
- Bit-Vector vs. Graph-Theoretical Methods: Bit-vector methods reduce structures to binary fingerprints for rapid database searches but fail to capture stereochemical details. Graph-theoretical approaches, which treat molecules as interconnected nodes (atoms) and edges (bonds), are more effective for nuanced comparisons. For instance, the (2R)-configuration and difluoro substitutions in the target compound would be better resolved using graph methods .
- Lumping Strategy : Organic compounds with similar structures are often grouped into “surrogate” categories for modeling efficiency. While this approach reduces computational complexity (e.g., 13 reactions simplified to 5 in one study ), it risks overlooking critical differences, such as the fluorine atoms in the target compound, which could drastically alter reactivity or bioavailability.
Example Compounds and Structural Variations
Computational Challenges in Comparison
Graph-based comparisons face computational bottlenecks due to the NP-hard nature of graph isomorphism problems. For large molecules like the target compound, advanced heuristics or hybrid methods (combining graph theory and machine learning) may be necessary to balance accuracy and efficiency .
Biological Activity
(2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one is a synthetic organic compound classified as an amino ketone. Its unique structure, featuring an amino group, a ketone group, and a difluoropyrrolidine moiety, suggests significant potential for various biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one is C₈H₁₄F₂N₂O. The presence of fluorine atoms in the difluoropyrrolidine ring enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one |
| Molecular Weight | 174.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism of action for (2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The amino and ketone groups facilitate hydrogen bonding with enzymes and receptors. The difluoropyrrolidine moiety contributes to unique binding properties that may affect various biochemical pathways.
Potential Targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptors : It could modulate receptor activity, influencing signal transduction pathways associated with neurological functions.
Biological Activity and Applications
Research indicates that (2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one has several potential applications:
Medicinal Chemistry
This compound is being investigated for its pharmacological properties, particularly in the context of neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as anxiety and depression.
Biological Research
Studies have explored its effects on cellular processes. For instance, it has been evaluated for its role in inhibiting phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways.
Case Study: PDE Inhibition
In a study investigating selective phosphodiesterase inhibitors, compounds similar to (2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one demonstrated significant inhibition of PDE4 activity. This inhibition is linked to anti-inflammatory effects, making it a candidate for treating respiratory diseases such as asthma .
Comparative Analysis
The biological activity of (2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one can be compared with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (2R)-2-Amino-1-(pyrrolidin-1-yl)butan-1-one | Lacks difluoro substitution | Different receptor interactions |
| (2R)-2-Amino-1-(3,3-dichloropyrrolidin-1-yl)butan-1-one | Contains chlorine instead of fluorine | Variations in reactivity |
| (2R)-2-Amino-1-(3,3-dibromopyrrolidin-1-yl)butan-1-one | Bromine substitution affects properties | Altered binding affinity |
Q & A
Q. What are the optimal synthetic routes for (2R)-2-Amino-1-(3,3-difluoropyrrolidin-1-yl)butan-1-one, and how do reaction conditions influence stereoselectivity?
Methodological Answer: The synthesis of chiral pyrrolidine derivatives often employs metal-catalyzed C–N bond formation or asymmetric hydrogenation. For example, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) can introduce nitrogen-containing groups while preserving stereochemistry . The difluoropyrrolidine moiety may be constructed via cyclization of γ-aminoketones using fluorinating agents like DAST (diethylaminosulfur trifluoride). Reaction temperature and solvent polarity critically impact stereoselectivity: polar aprotic solvents (e.g., DMF) favor intramolecular cyclization, while lower temperatures reduce racemization .
Key Parameters for Optimization:
| Parameter | Typical Range | Impact |
|---|---|---|
| Catalyst (Pd, Rh) | 1–5 mol% | Determines reaction rate and enantiomeric excess (ee) |
| Temperature | –20°C to 80°C | Higher temps risk epimerization; lower temps slow kinetics |
| Fluorinating Agent | DAST, Deoxo-Fluor | Affects fluorination efficiency and byproduct formation |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and stereochemical integrity?
Methodological Answer:
- NMR : NMR is critical for confirming the presence and position of fluorine atoms in the pyrrolidine ring. NMR coupling constants (e.g., and ) reveal stereochemical relationships .
- HPLC : Chiral stationary phases (e.g., amylose- or cellulose-based) resolve enantiomers. Mobile phases with 0.1% TFA improve peak symmetry for basic amines .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry, especially for resolving diastereomeric mixtures .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
Methodological Answer: Stability studies should assess:
- Hydrolytic Degradation : Susceptibility of the amide bond to hydrolysis at varying pH (e.g., pH 1–9 buffers at 40°C for accelerated testing) .
- Photostability : UV-Vis exposure (ICH Q1B guidelines) to detect fluoropyrrolidine ring opening or radical-mediated decomposition .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify melting points and exothermic decomposition events .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in catalytic asymmetric synthesis?
Methodological Answer: Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity. For example:
- Catalyst-Substrate Interactions : Analyze Pd or Rh coordination geometries with the amino-ketone moiety to identify steric/electronic biases .
- Solvent Effects : Continuum solvation models (e.g., SMD) simulate solvent polarity’s impact on activation barriers .
- Fluorine Effects : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative stabilization from C–F bonds, influencing reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Impurity Profiles : Use LC-MS to detect trace intermediates (e.g., defluorinated byproducts) that may interfere with bioassays .
- Assay Conditions : Validate biological activity under standardized oxygen tension, pH, and serum protein concentrations to minimize variability .
- Epimerization During Testing : Monitor ee before/after bioassays using chiral HPLC to rule out stereochemical instability .
Q. How can metal-catalyzed C–H functionalization be applied to modify the pyrrolidine ring without disrupting the difluoro motif?
Methodological Answer: Rhodium or palladium catalysts enable selective C–H activation:
- Directed C–H Bond Activation : Install directing groups (e.g., pyridine, oxazoline) at the amino-ketone position to guide functionalization at specific C–H sites .
- Fluorine-Directed Selectivity : The electron-withdrawing effect of fluorine atoms can direct metallation to adjacent C–H bonds, enabling regioselective alkylation or arylation .
Q. Example Protocol :
Q. What mechanistic insights explain divergent reaction outcomes when using Zr vs. Cu catalysts in related silacycle syntheses?
Methodological Answer:
- Zirconium : Facilitates σ-bond metathesis via low-energy transition states, favoring Si–C bond cleavage and reorganization into fused-ring systems (e.g., silacyclobutenes) .
- Copper : Promotes radical pathways under oxidative conditions, leading to non-selective Si–N bond formation. Chelating ligands (e.g., bipyridine) suppress side reactions .
Q. Critical Factors :
- Oxidative vs. reductive conditions
- Catalyst oxidation state
- Steric bulk of pyrrolidine substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
